1-Hydroxycyclopropane-1-carbaldehyde

Physical chemistry Property prediction Chromatography method development

Researchers requiring cyclopropanone reactivity often face stringent handling requirements for the free ketone. 1-Hydroxycyclopropane-1-carbaldehyde functions as a shelf-stable, bifunctional surrogate that equilibrates to cyclopropanone under mild conditions, bypassing specialized low-temperature infrastructure. - Eliminates extreme handling precautions via hemiacetal-ketone equilibration for [4+3] cycloadditions and ring expansions. - Enables distinct SAR derivatization through an additional hydrogen-bond donor/acceptor handle absent in cyclopropanecarbaldehyde. - Provides validated utility in prostaglandin-analog synthesis, specifically in (±)-dicranenone A pathways.

Molecular Formula C4H6O2
Molecular Weight 86.09 g/mol
Cat. No. B12831481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxycyclopropane-1-carbaldehyde
Molecular FormulaC4H6O2
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESC1CC1(C=O)O
InChIInChI=1S/C4H6O2/c5-3-4(6)1-2-4/h3,6H,1-2H2
InChIKeyPEDSSYSZXFKUEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxycyclopropane-1-carbaldehyde Properties and Comparator Baseline


1-Hydroxycyclopropane-1-carbaldehyde (CAS 871943-78-1, MFCD28624453) is a C4H6O2 cyclopropane building block bearing a geminal hydroxyl and aldehyde group on the cyclopropyl ring. This compound is formally the hemiacetal of cyclopropanone . In the context of in-class comparator selection, its closest structural relatives include cyclopropanecarbaldehyde (C4H6O, CAS 1489-69-6), 1-hydroxycyclopropanecarboxylic acid, and the parent cyclopropanone. The key differentiation hinges on its bifunctional nature—the hydroxyl and aldehyde enable distinct reactivity manifolds (e.g., intramolecular hemiacetal formation, hemiacetal-ketone equilibration) that simple cyclopropanecarbaldehyde cannot access.

1
Latent cyclopropanone equivalent via hemiacetal–ketone equilibrium
Enables [4+3] cycloadditions and ring expansions without free ketone handling
2
Bifunctional building block: hydroxyl and aldehyde on cyclopropane core
Supports orthogonal derivatization and intramolecular hemiacetal formation
3
Literature-validated in total synthesis of cyclopentanoid natural products
Reduces route-scouting time for dicranenone/spirovetivane scaffolds

Why Structural Analogs Cannot Replace 1-Hydroxycyclopropane-1-carbaldehyde


Substituting 1-hydroxycyclopropane-1-carbaldehyde with cyclopropanecarbaldehyde eliminates the latent ketone equivalent functionality. The hydroxyl group in the target compound is not merely an additional substituent; it is essential for forming the hemiacetal structure that equilibrates with cyclopropanone under mild conditions . Conversely, 1-hydroxycyclopropanecarboxylic acid, while sharing the 1-hydroxycyclopropane core, presents a carboxyl rather than an aldehyde and lacks the specific redox and carbonyl condensation profile needed for formyl-based transformations . These differences produce quantifiable divergences in physical properties, reactivity, and synthetic utility, as detailed below.

Loss of latent ketone reactivity
Cyclopropanecarbaldehyde lacks the geminal hydroxyl required to equilibrate with cyclopropanone, blocking access to cycloaddition and ring-expansion pathways.
Redox and carbonyl condensation profile mismatch
1-Hydroxycyclopropanecarboxylic acid presents a carboxyl instead of an aldehyde, eliminating formyl-based transformations and shifting pKa by approximately 10 units.
Physical property divergences alter method transfer
Higher molecular weight, lower LogP, and elevated boiling point versus cyclopropanecarbaldehyde require revalidation of HPLC, distillation, and extraction protocols.

Quantitative Comparator Evidence for 1-Hydroxycyclopropane-1-carbaldehyde


Molecular Weight and LogP Divergence from Cyclopropanecarbaldehyde

The presence of the hydroxyl group increases the molecular weight by 16 Da relative to cyclopropanecarbaldehyde (86.09 vs 70.09 g·mol⁻¹) and shifts the predicted octanol-water partition coefficient (LogP) to −0.51, whereas cyclopropanecarbaldehyde has a predicted LogP of approximately 0.5 . This polarity increase directly affects reversed-phase HPLC retention and extraction behavior, requiring different method parameters for purification or analysis.

MW & LogP Divergence
Head-to-head
ΔMW +16 Da; ΔLogP −1.0 unit
Differentiated polarity profile mandates distinct HPLC and extraction methods.
Predicted LogP −0.51 vs ~0.5 for cyclopropanecarbaldehyde; method transfer requires revalidation.
Physical chemistry Property prediction Chromatography method development

Boiling Point and Density Contrast with Cyclopropanecarbaldehyde

Predicted boiling point (156.1 ± 23.0 °C) and density (1.558 ± 0.06 g·cm⁻³) for 1-hydroxycyclopropane-1-carbaldehyde are substantially higher than the experimentally measured values for cyclopropanecarbaldehyde (boiling point 98–101 °C, density 0.938 g·cm⁻³) . This reflects the additional hydrogen-bonding capacity and mass of the hydroxyl group.

BP & Density Contrast
Head-to-head
ΔBP ≈ +55 °C; Δdensity +0.62 g/cm³
Elevated boiling point and density affect distillation and storage conditions.
Predicted BP 156.1 °C vs 98–101 °C experimental; drop-in replacement not feasible.
Physical property prediction Distillation Handling and storage

Hemiacetal–Cyclopropanone Equilibration Enables Latent Ketone Reactivity

Cyclopropanone hemiacetals, including 1-hydroxycyclopropane-1-carbaldehyde, equilibrate with cyclopropanone, thereby serving as shelf-stable surrogates for the highly reactive and sensitive parent ketone . Cyclopropanecarbaldehyde cannot undergo such equilibration (it lacks the geminal hydroxyl), limiting its utility to aldehyde-specific reactions.

Latent Ketone Access
Class-level
Equilibrates to cyclopropanone; enables [4+3], ring expansion
Provides synthetic entry to cyclopropanone chemistry unavailable from simple aldehyde.
Hemiacetal–ketone equilibrium documented in Science of Synthesis; comparator lacks this pathway.
Reaction mechanisms Equilibrium chemistry Cyclopropanone equivalents

Validated Synthetic Utility in Dicranenone and Spirovetivane Total Synthesis

Derivatives of 1-hydroxycyclopropane-1-carbaldehyde have been successfully employed in the total synthesis of (±)-dicranenone A, a cyclopentanoid natural product , and as key intermediates for spirovetivane sesquiterpenoids . In contrast, cyclopropanecarbaldehyde has not been reported as a precursor for these specific natural product scaffolds, highlighting the unique synthetic trajectory enabled by the hydroxyl group.

Synthetic Precedent
Reported
Used in dicranenone A and spirovetivane total synthesis
Literature-validated starting material for cyclopentanoid natural products.
Cyclopropanecarbaldehyde lacks reported precedent for these scaffolds.
Total synthesis Natural products Spiro compounds

pKa Divergence from 1-Hydroxycyclopropanecarboxylic Acid

The predicted pKa of 1-hydroxycyclopropane-1-carbaldehyde is 13.48 ± 0.20, characteristic of a weakly acidic hydroxyl group . In contrast, 1-hydroxycyclopropanecarboxylic acid bears a carboxylic acid proton with an experimental pKa of approximately 3–4 (typical for α-hydroxy acids). This large pKa difference dictates extraction, salt formation, and ionizable impurity removal strategies.

pKa Divergence
Data to verify
ΔpKa ≈ 10 units (13.48 vs ~3–4)
Ionization state governs extraction and chromatographic retention strategies.
Predicted aldehyde pKa vs typical α-hydroxy acid range; source data limited.
Acid-base chemistry pKa prediction Extraction optimization

Differentiated Applications of 1-Hydroxycyclopropane-1-carbaldehyde


Cyclopentanoid Natural Products and Prostaglandin Analogs

The documented use of 1-hydroxycyclopropane-1-carbaldehyde derivatives in the synthesis of (±)-dicranenone A and spirovetivanes establishes a validated pathway for constructing cyclopentanoid frameworks. Teams pursuing prostaglandin analogs or related bioactive cyclopentenones can leverage this building block for ring-expansion strategies that cyclopropanecarbaldehyde does not support.

Cyclopropanone Surrogate for Cycloaddition and Ring Expansion

Because 1-hydroxycyclopropane-1-carbaldehyde functions as a shelf-stable cyclopropanone equivalent , it enables [4+3] cycloadditions, ring expansions, and other transformations characteristic of cyclopropanone without the extreme handling precautions required for the free ketone. This makes it the building block of choice for laboratories seeking cyclopropanone chemistry without specialized low-temperature or inert-atmosphere infrastructure.

Chromatographic Method Development with Differentiated Polarity

The significantly lower predicted LogP (−0.51 vs ~0.5 for cyclopropanecarbaldehyde) and higher molecular weight (86.09 vs 70.09 Da) make 1-hydroxycyclopropane-1-carbaldehyde a useful probe for developing and validating HPLC or LC-MS methods that must resolve closely eluting polar aldehydes. Its distinct retention behavior provides clear chromatographic benchmarking.

Drug Discovery SAR Exploration of Cyclopropane Aldehyde Scaffolds

In structure-activity relationship (SAR) campaigns, the compounds hydroxyl substituent offers an additional hydrogen-bond donor/acceptor point and a synthetic handle for further derivatization (e.g., etherification, esterification). This allows medicinal chemistry teams to probe binding pocket interactions that are inaccessible when using unsubstituted cyclopropanecarbaldehyde .

Application
Selection Property
Validation Focus
Cyclopentanoid natural product synthesis
Latent cyclopropanone equivalent with total synthesis precedent
Dicranenone / spirovetivane scaffold feasibility
Cyclopropanone surrogate for cycloaddition chemistry
Hemiacetal–ketone equilibrium under mild conditions
[4+3] cycloaddition and ring-expansion reactivity
Chromatographic method development
Differentiated LogP and molecular weight vs simple aldehydes
Retention behavior benchmarking for polar aldehyde mixtures
Medicinal chemistry SAR exploration
Hydroxyl as H-bond donor/acceptor and derivatization handle
Binding pocket interaction profiling via cyclopropane aldehyde scaffold
Quote Request

Request a Quote for 1-Hydroxycyclopropane-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.